molecular formula C19H25N5OS B12236042 1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one

Cat. No.: B12236042
M. Wt: 371.5 g/mol
InChI Key: FFBNAIPRNFYXPV-UHFFFAOYSA-N
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Description

1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrimidine and piperazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

    Bases: Sodium hydride, potassium carbonate

    Solvents: Ethanol, dichloromethane, dimethylformamide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one stands out due to its unique combination of pyrimidine and piperazine rings, along with the presence of a methylsulfanyl group. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H25N5OS

Molecular Weight

371.5 g/mol

IUPAC Name

1-methyl-4-[[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one

InChI

InChI=1S/C19H25N5OS/c1-22-7-6-14(12-17(22)25)13-23-8-10-24(11-9-23)18-15-4-3-5-16(15)20-19(21-18)26-2/h6-7,12H,3-5,8-11,13H2,1-2H3

InChI Key

FFBNAIPRNFYXPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)SC

Origin of Product

United States

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